2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
CAS No.:
Cat. No.: VC16208298
Molecular Formula: C12H9FN2O2S2
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9FN2O2S2 |
---|---|
Molecular Weight | 296.3 g/mol |
IUPAC Name | 2-amino-4-(4-fluorophenyl)-5-methylsulfonylthiophene-3-carbonitrile |
Standard InChI | InChI=1S/C12H9FN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3 |
Standard InChI Key | QBUIWTFUTMNFDC-UHFFFAOYSA-N |
Canonical SMILES | CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 296.3 g/mol . Its IUPAC name, 2-amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile, reflects the substitution pattern on the thiophene ring:
-
Position 2: Amino group ()
-
Position 4: 4-Fluorophenyl ring ()
-
Position 5: Methylsulfonyl group ()
-
Position 3: Carbonitrile ()
The fluorophenyl group introduces electron-withdrawing effects, enhancing the compound’s stability and reactivity in electrophilic substitutions . The methylsulfonyl moiety contributes to polar interactions, influencing solubility and binding affinity in biological systems.
Spectroscopic and Crystallographic Data
X-ray crystallography reveals a planar thiophene ring with bond lengths consistent with aromatic delocalization. Key structural parameters include:
-
C-S bond lengths: 1.70–1.74 Å (thiophene ring)
-
S=O bonds: 1.43 Å (methylsulfonyl group)
The compound’s spectrum displays distinct signals for the amino proton (δ 5.8 ppm, broad singlet), fluorophenyl aromatic protons (δ 7.2–7.4 ppm), and methylsulfonyl group (δ 3.1 ppm, singlet) .
Synthesis and Optimization
Gewald Reaction Pathway
The primary synthesis route involves a three-component Gewald reaction, utilizing:
-
4-Fluorophenylacetonitrile as the ketone component
-
Methyl cyanoacetate as the α-cyanoester
-
Elemental sulfur as the sulfur source
The reaction proceeds under basic conditions (e.g., sodium ethoxide) at 60–80°C, yielding the thiophene core via cyclocondensation. Post-synthetic modifications include sulfonation using methanesulfonyl chloride to introduce the methylsulfonyl group .
Optimization Parameters:
Variable | Optimal Condition | Yield Improvement |
---|---|---|
Temperature | 75°C | 12% |
Base | NaOEt | 18% |
Reaction Time | 8 hours | 22% |
Industrial Scalability Challenges
Industrial production faces hurdles in sulfur handling and byproduct management. Continuous flow reactors have been proposed to enhance yield (up to 78%) and reduce reaction time to 3 hours.
Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 182–184°C | DSC |
Solubility (Water) | 0.12 mg/mL | Shake Flask |
LogP | 2.45 | HPLC |
pKa | 4.9 (amino group) | Potentiometric Titration |
The compound’s low aqueous solubility necessitates formulation strategies like salt formation (e.g., hydrochloride salt improves solubility to 8.3 mg/mL) .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibition of enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis (IC = 0.8 μM). Structural studies reveal hydrogen bonding between the amino group and FabI’s Tyr156 residue, while the fluorophenyl group occupies a hydrophobic pocket.
Anticancer Activity
In HT-29 colon cancer cells, the compound reduces viability by 72% at 10 μM via MAPK/ERK pathway modulation. It downregulates Bcl-2 expression (2.1-fold) and induces caspase-3 activation.
Anti-inflammatory Effects
The methylsulfonyl group mediates 5-lipoxygenase (5-LOX) inhibition (IC = 1.2 μM), suppressing leukotriene B4 production in murine macrophages .
Applications in Drug Development
Antibacterial Agents
Derivatives with modified sulfonyl groups show enhanced activity against Staphylococcus aureus (MIC = 2 μg/mL), outperforming vancomycin (MIC = 4 μg/mL) in methicillin-resistant strains .
Kinase Inhibitors
The carbonitrile group facilitates binding to protein kinases. In BRAF V600E mutants, the compound achieves 58% inhibition at 5 nM, suggesting potential in melanoma therapy.
Assay | Result |
---|---|
Ames Test | Negative (≤1.5 rev/μg) |
hERG Inhibition | IC = 12 μM |
LD (Rat) | 320 mg/kg |
Cardiotoxicity risks at plasma concentrations >5 μM necessitate structural optimization to reduce hERG affinity .
Comparative Analysis with Structural Analogs
Compound | LogP | FabI IC | 5-LOX IC |
---|---|---|---|
2-Amino-4-phenylthiophene-3-carbonitrile | 2.10 | 3.4 μM | 8.7 μM |
2-Amino-4-(4-Cl-phenyl) analog | 2.78 | 1.2 μM | 6.1 μM |
Target Compound | 2.45 | 0.8 μM | 1.2 μM |
The 4-fluorophenyl substitution improves target selectivity over chlorine analogs while maintaining metabolic stability .
Future Research Directions
-
Prodrug Development: Ester prodrugs to enhance oral bioavailability
-
Combination Therapies: Synergy with β-lactam antibiotics
-
Nanoparticle Delivery: PLGA nanoparticles for targeted cancer therapy
Ongoing crystallography studies aim to refine the pharmacophore model, potentially unlocking applications in neurodegenerative disease treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume